6-Bromo-5-methoxypyridin-2-amine

Catalog No.
S786482
CAS No.
79491-43-3
M.F
C6H7BrN2O
M. Wt
203.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-methoxypyridin-2-amine

CAS Number

79491-43-3

Product Name

6-Bromo-5-methoxypyridin-2-amine

IUPAC Name

6-bromo-5-methoxypyridin-2-amine

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

InChI

InChI=1S/C6H7BrN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)

InChI Key

UNAKBWCLMAJBON-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)N)Br

Canonical SMILES

COC1=C(N=C(C=C1)N)Br

6-Bromo-5-methoxypyridin-2-amine (CAS: 79491-43-3) is a functionalized pyridine building block characterized by a primary amine at the C2 position, an electron-donating methoxy group at C5, and a reactive bromine atom at C6. This specific substitution pattern makes it an essential precursor in organic synthesis, particularly for the construction of biarylamides and fused heterocycles such as imidazo[1,2-a]pyridines [1]. In industrial and pharmaceutical procurement, this compound is valued for its dual capacity to undergo palladium-catalyzed cross-coupling at the C6 position while simultaneously participating in amidation or condensation reactions at the C2 amine, providing a streamlined route to complex pharmacophores without the need for extensive protecting group chemistry or late-stage functionalization [2].

Substituting 6-bromo-5-methoxypyridin-2-amine with closely related analogs, such as 6-bromopyridin-2-amine or isomeric methoxy-bromopyridines, fundamentally alters both synthetic processability and downstream material performance. The C5-methoxy group actively modulates the electronic density of the pyridine ring, influencing the kinetics of oxidative addition during Suzuki-Miyaura couplings [1]. Furthermore, in the synthesis of fused bicyclic systems like imidazopyridines, the exact relative positioning of the amine, methoxy, and bromo groups dictates the regiochemistry of the final core. Using an isomer or a nitro-substituted precursor (e.g., 3-bromo-2-methoxy-5-nitropyridine) introduces mismatched pharmacophores or necessitates additional synthetic steps, such as nitro reduction, which directly compromise yields and scale-up viability [2].

Streamlined Diaryl Amide Synthesis via Direct Amination

In the synthesis of biarylamide inhibitors, utilizing 6-bromo-5-methoxypyridin-2-amine allows for direct Suzuki-Miyaura cross-coupling followed by amidation. In contrast, using the alternative precursor 3-bromo-2-methoxy-5-nitropyridine requires an additional nitro group reduction step before amide formation can occur [1]. This direct primary amine functionality eliminates a potentially sensitive reduction step, streamlining processability and improving overall synthetic efficiency for industrial scale-up.

Evidence DimensionSynthetic steps to target diaryl amide
Target Compound Data4 steps (Suzuki-Miyaura, aroylation, ester hydrolysis, amide formation)
Comparator Or Baseline3-bromo-2-methoxy-5-nitropyridine (5 steps, requires nitro reduction)
Quantified DifferenceEliminates 1 synthetic step (nitro reduction)
ConditionsMultistep synthesis of diaryl amides (e.g., MenG inhibitors)

Eliminating a nitro reduction step streamlines procurement and manufacturing, reducing costs and avoiding compatibility issues with reducible functional groups.

Exact Regiochemistry for Imidazo[1,2-a]pyridine Assembly

6-Bromo-5-methoxypyridin-2-amine is specifically procured for the synthesis of 5-bromo-6-methoxy-2-methylimidazo[1,2-a]pyridine intermediates, which are critical for GABAA receptor modulators and PKMYT1 inhibitors [1]. Condensation with alpha-haloketones yields a specific substitution pattern where the methoxy group is retained at the 6-position of the imidazopyridine core. Isomeric precursors, such as 2-amino-5-bromo-3-methoxypyridine, would yield a mismatched substitution pattern, failing to provide the necessary pharmacophore for target binding.

Evidence DimensionImidazopyridine substitution pattern
Target Compound DataYields 5-bromo-6-methoxyimidazo[1,2-a]pyridine architecture
Comparator Or BaselineIsomeric precursors (e.g., 2-amino-5-bromo-3-methoxypyridine)
Quantified Difference100% regiochemical fidelity for the C6-methoxy/C5-bromo pharmacophore
ConditionsCondensation with bromoacetone in ethanol at 90 °C

Procurement of the exact isomer is non-negotiable for achieving the correct spatial arrangement required in CNS and oncology drug development.

Electronic Modulation for Cross-Coupling Reactivity

The presence of the C5-methoxy group on 6-bromo-5-methoxypyridin-2-amine significantly alters the electronic environment of the pyridine ring compared to the unsubstituted 6-bromopyridin-2-amine[1]. The electron-donating nature of the methoxy group adjacent to the C6-bromide modulates the oxidative addition kinetics during palladium-catalyzed Suzuki-Miyaura cross-coupling. Furthermore, it tunes the lipophilicity and target-binding properties of the resulting biarylamides, which is critical for achieving submicromolar activity in whole-cell assays.

Evidence DimensionElectronic influence on adjacent C-Br bond and target binding
Target Compound DataC5-methoxy group provides localized electron donation and specific steric bulk
Comparator Or Baseline6-bromopyridin-2-amine (lacks methoxy group)
Quantified DifferenceAlters oxidative addition electronics and downstream lipophilicity
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling and SAR optimization

Buyers must select the methoxy-substituted variant when specific electronic tuning is required to optimize both synthetic yield and downstream biological efficacy.

Synthesis of Imidazo[1,2-a]pyridine Therapeutics

Used as a core building block for condensing with alpha-haloketones to yield regiochemically pure 5-bromo-6-methoxyimidazo[1,2-a]pyridines, essential for CNS and oncology drug development [1].

Development of Diaryl Amide Antimicrobials

Procured to streamline the synthesis of MenG inhibitors, avoiding sensitive nitro-reduction steps and allowing direct Suzuki-Miyaura coupling and amidation[2].

Electronically Tuned Cross-Coupling Precursors

Selected over unsubstituted bromopyridines when the electron-donating effect of the C5-methoxy group is required to tune the reactivity of the C6-bromide and the lipophilicity of the final product [2].

XLogP3

1.5

Wikipedia

6-Bromo-5-methoxypyridin-2-amine

Dates

Last modified: 08-15-2023

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